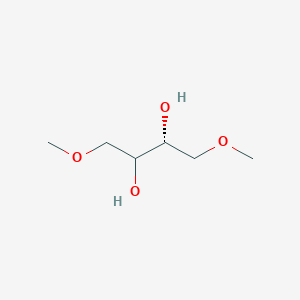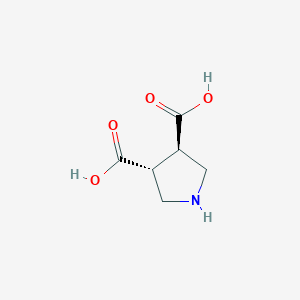
(3r,4r)-Pyrrolidine-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3r,4r)-Pyrrolidine-3,4-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which contains two carboxylic acid groups at the 3rd and 4th positions. The stereochemistry of the compound is denoted by the (3r,4r) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r)-Pyrrolidine-3,4-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include specific temperatures and pressures to optimize the yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Additionally, the scalability of the process is crucial for meeting the demands of various applications in pharmaceuticals and other industries.
化学反应分析
Types of Reactions
(3r,4r)-Pyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted pyrrolidines. These derivatives have diverse applications in chemical synthesis and pharmaceutical development.
科学研究应用
(3r,4r)-Pyrrolidine-3,4-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the development of drugs for various diseases, including neurological disorders and metabolic conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3r,4r)-Pyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Similar compounds to (3r,4r)-Pyrrolidine-3,4-dicarboxylic acid include other pyrrolidine derivatives with different stereochemistry or functional groups, such as:
- (3s,4s)-Pyrrolidine-3,4-dicarboxylic acid
- (3r,4s)-Pyrrolidine-3,4-dicarboxylic acid
- Pyrrolidine-2,5-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with molecular targets, making it valuable in the design of chiral drugs and catalysts. Additionally, its dual carboxylic acid groups provide versatile sites for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
(3R,4R)-pyrrolidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI 键 |
KMHDKGFRYVKQNW-IMJSIDKUSA-N |
手性 SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C(CN1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11751830.png)
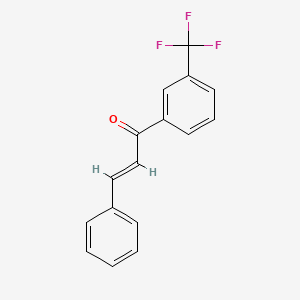
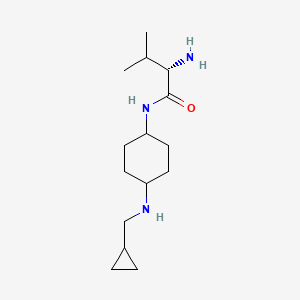
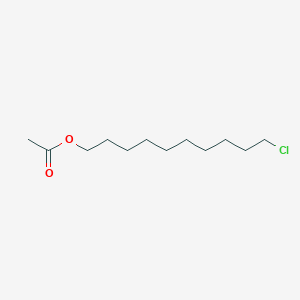
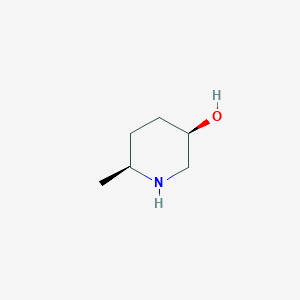
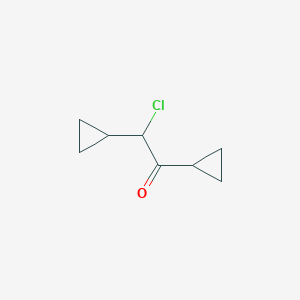
![7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B11751859.png)
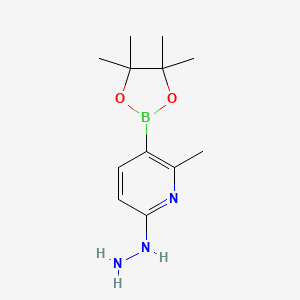

![tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751872.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11751877.png)
![1-(4-Bromobicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B11751882.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11751899.png)
